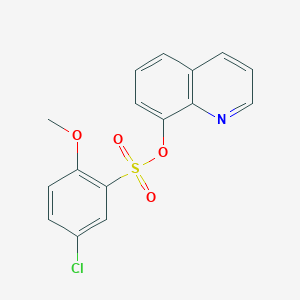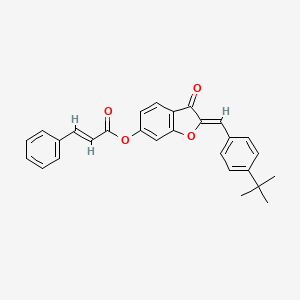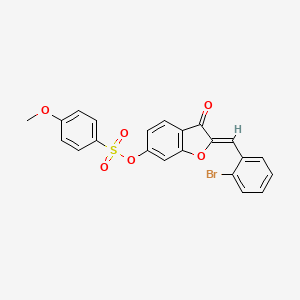![molecular formula C29H25N3OS2 B15108988 4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B15108988.png)
4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenylethyl and phenylimino groups. The final step involves the attachment of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2Z)-4-Phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
- N-[(2Z)-3-Butyl-2-(phenylimino)-4-(2-thienyl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide
Uniqueness
4-methyl-N-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific substituents and structural configuration, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a benzamide group and various substituents makes it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C29H25N3OS2 |
|---|---|
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
4-methyl-N-[3-(2-phenylethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C29H25N3OS2/c1-21-14-16-23(17-15-21)27(33)31-28-26(25-13-8-20-34-25)32(19-18-22-9-4-2-5-10-22)29(35-28)30-24-11-6-3-7-12-24/h2-17,20H,18-19H2,1H3,(H,31,33) |
Clave InChI |
UEYNTVLNGPKSKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B15108917.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108920.png)

![N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15108931.png)
![2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B15108932.png)
![N-(4-acetylphenyl)-2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B15108943.png)
![4-(2,4-dichlorophenyl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15108944.png)

![N,N'-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide)](/img/structure/B15108953.png)

![benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15108962.png)

![3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15108996.png)
